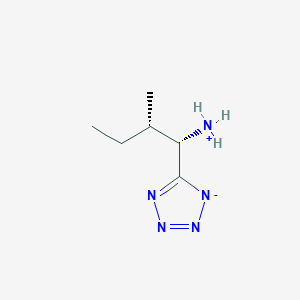
L-5(1-Amino-2-methylbutyl)tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-5(1-Amino-2-methylbutyl)tetrazole, also known as this compound, is a useful research compound. Its molecular formula is C6H13N5 and its molecular weight is 155.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial Activity
Tetrazole derivatives, including L-5(1-Amino-2-methylbutyl)tetrazole, have shown significant antimicrobial properties. Research indicates that compounds containing tetrazole rings can inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that certain tetrazole derivatives exhibit potent activity against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans .
Antiparasitic Effects
this compound has been evaluated for its antiparasitic properties. In vitro studies have revealed that tetrazole-based compounds can effectively inhibit the growth of Entamoeba histolytica, with some derivatives showing low cytotoxicity and high efficacy . This suggests potential applications in treating parasitic infections.
Antituberculosis Agents
Recent findings highlight the potential of tetrazole derivatives as antituberculosis agents. Specific compounds have demonstrated remarkable activity against multi-drug resistant strains of Mycobacterium tuberculosis, with minimal toxicity to mammalian cells . This positions this compound as a candidate for further development in tuberculosis treatment.
Agricultural Applications
Herbicides and Pesticides
Tetrazoles are being explored as active ingredients in herbicides and pesticides due to their ability to disrupt metabolic pathways in plants and pests. The structural diversity of tetrazoles allows for the design of selective herbicides that target specific weeds while minimizing harm to crops .
Materials Science
Explosives and Energetic Materials
The unique properties of tetrazoles make them suitable for use in explosives. This compound can be incorporated into formulations to enhance performance characteristics such as sensitivity and stability . Research into the synthesis of novel energetic materials based on tetrazole compounds is ongoing.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including cycloaddition reactions between nitriles and sodium azide under specific conditions . Various catalysts have been employed to optimize yield and purity, showcasing the compound's versatility in synthetic chemistry.
Case Studies
Analyse Des Réactions Chimiques
Photochemical Reactivity
Under UV irradiation (250–290 nm), 5-aminotetrazoles undergo ring-opening reactions. Key pathways observed in analogous compounds include:
| Reaction Pathway | Products Observed | Conditions | Key Intermediate |
|---|---|---|---|
| C–N bond cleavage (tetrazole ring) | Nitrile imine (H₂N–C≡N–R) | λ = 250 nm, argon matrix | Diazirine |
| N₂ extrusion | Carbodiimide (H₂N–N═C═N–R) | λ = 290 nm, 15 K | Imidoylnitrene |
For L-5(1-Amino-2-methylbutyl)tetrazole, the methylbutyl substituent likely stabilizes intermediates such as diazirine or nitrile imine , analogous to 1-methyl- and 2-methyl-5-aminotetrazoles .
Thermal Decomposition
At elevated temperatures (>200°C), tetrazole derivatives decompose via competing pathways:
-
Low-temperature pathway : N₂ release, forming cyanamide derivatives (e.g., HNCNH₂) .
-
High-temperature pathway : HN₃ (hydrazoic acid) formation via methyl-group elimination .
For this compound, the bulky 2-methylbutyl group may favor the high-temperature pathway, producing CH₃N₃ (methyl azide) as a transient intermediate .
Functionalization Reactions
The amino group enables further derivatization:
-
Acylation : Reacts with acyl chlorides to form amides (e.g., acetylated derivatives) .
-
Condensation : Forms Schiff bases with aldehydes, useful in peptidomimetic synthesis .
Comparative Reactivity of 1,5-Disubstituted Tetrazoles
Key differences between 1- and 2-methyl-substituted tetrazoles:
For this compound, the 2-methylbutyl group’s steric effects may slow photochemical rearrangements compared to simpler methyl analogs .
Propriétés
Formule moléculaire |
C6H13N5 |
|---|---|
Poids moléculaire |
155.2 g/mol |
Nom IUPAC |
[(1S,2S)-2-methyl-1-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)butyl]azanium |
InChI |
InChI=1S/C6H12N5/c1-3-4(2)5(7)6-8-10-11-9-6/h4-5H,3,7H2,1-2H3/q-1/p+1/t4-,5-/m0/s1 |
Clé InChI |
WJHSGYXZILXRLX-WHFBIAKZSA-O |
SMILES isomérique |
CC[C@H](C)[C@@H](C1=NN=N[N-]1)[NH3+] |
SMILES canonique |
CCC(C)C(C1=NN=N[N-]1)[NH3+] |
Synonymes |
isoleucine tetrazole L-5(1-amino-2-methylbutyl)tetrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















